

An In-depth Technical Guide to 4-Amino-N-ethylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-Amino-N-ethylbenzenesulfonamide
Cat. No.:	B167918

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-N-ethylbenzenesulfonamide** ($C_8H_{12}N_2O_2S$), a sulfonamide derivative with significant potential in medicinal chemistry. This document consolidates critical data on its physicochemical properties, synthesis, analytical methodologies, and biological activities. Notably, it explores its role as a carbonic anhydrase inhibitor and its antimicrobial properties, offering insights into its mechanism of action. Detailed experimental protocols and data are presented in a structured format to facilitate research and development applications.

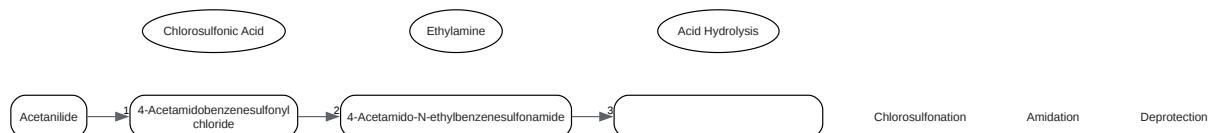
Physicochemical Properties

4-Amino-N-ethylbenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with an amino group and a sulfonamide group, the latter of which is further substituted with an ethyl group.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	--INVALID-LINK--
Molecular Weight	200.26 g/mol	--INVALID-LINK--
CAS Number	1709-53-1	--INVALID-LINK--
Melting Point	106 °C	ChemicalBook
Boiling Point (Predicted)	367.9 ± 44.0 °C	ChemicalBook
Density (Predicted)	1.260 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	12.57 ± 0.50	ChemicalBook
LogP (Predicted)	0.6	--INVALID-LINK--
Solubility	Limited data available. Generally, sulfonamides exhibit low solubility in water, which can be pH-dependent. [1]	General Sulfonamide Properties

Synthesis

The synthesis of **4-Amino-N-ethylbenzenesulfonamide** can be achieved through a multi-step process, typically starting from acetanilide. The general synthetic pathway involves the protection of the amino group, chlorosulfonation, amidation with ethylamine, and subsequent deprotection.



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Figure 1: Synthetic pathway for **4-Amino-N-ethylbenzenesulfonamide**.

Experimental Protocol: Synthesis of 4-Amino-N-ethylbenzenesulfonamide

This protocol is a representative procedure based on established methods for the synthesis of N-substituted sulfonamides.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

- In a fume hood, add acetanilide portion-wise to an excess of chlorosulfonic acid at a temperature maintained below 10 °C with an ice bath.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70 °C for 1 hour.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-Acetamido-N-ethylbenzenesulfonamide

- Dissolve the dried 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
- Cool the solution in an ice bath and add ethylamine (as an aqueous solution or gas) dropwise with stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- The reaction mixture is then poured into water to precipitate the product.
- The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 4-Amino-N-ethylbenzenesulfonamide (Deprotection)

- Suspend the 4-acetamido-N-ethylbenzenesulfonamide in dilute hydrochloric acid.

- Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the acetyl group.
- Cool the solution and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final product.
- Collect the **4-Amino-N-ethylbenzenesulfonamide** by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Analytical Methodologies

The characterization and quantification of **4-Amino-N-ethylbenzenesulfonamide** can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of **4-Amino-N-ethylbenzenesulfonamide**.^[2]

Parameter	Condition
Column	C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV at approximately 254-265 nm
Injection Volume	5-20 µL
Column Temperature	25-30 °C

Note: For Mass Spectrometry (MS) compatible applications, volatile buffers such as formic acid or ammonium acetate should be used instead of non-volatile salts like phosphate.^[2]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation. The ^1H NMR spectrum would be expected to show signals corresponding to the ethyl group protons, the aromatic protons, and the amino group protons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO_2 (64 Da).^{[3][4]}

Biological Activity and Mechanism of Action

4-Amino-N-ethylbenzenesulfonamide exhibits biological activity primarily as a carbonic anhydrase inhibitor and, as a member of the sulfonamide class, possesses antimicrobial properties.

Carbonic Anhydrase Inhibition

This compound has been investigated for its inhibitory effects on various carbonic anhydrase (CA) isoforms.^[5] It shows potential as a selective inhibitor of human carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis.^{[5][6]} The primary sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme.

Antimicrobial Activity

As a sulfonamide, **4-Amino-N-ethylbenzenesulfonamide** is expected to exhibit bacteriostatic activity against a broad spectrum of gram-positive and gram-negative bacteria.

Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid (vitamin B9), a crucial precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

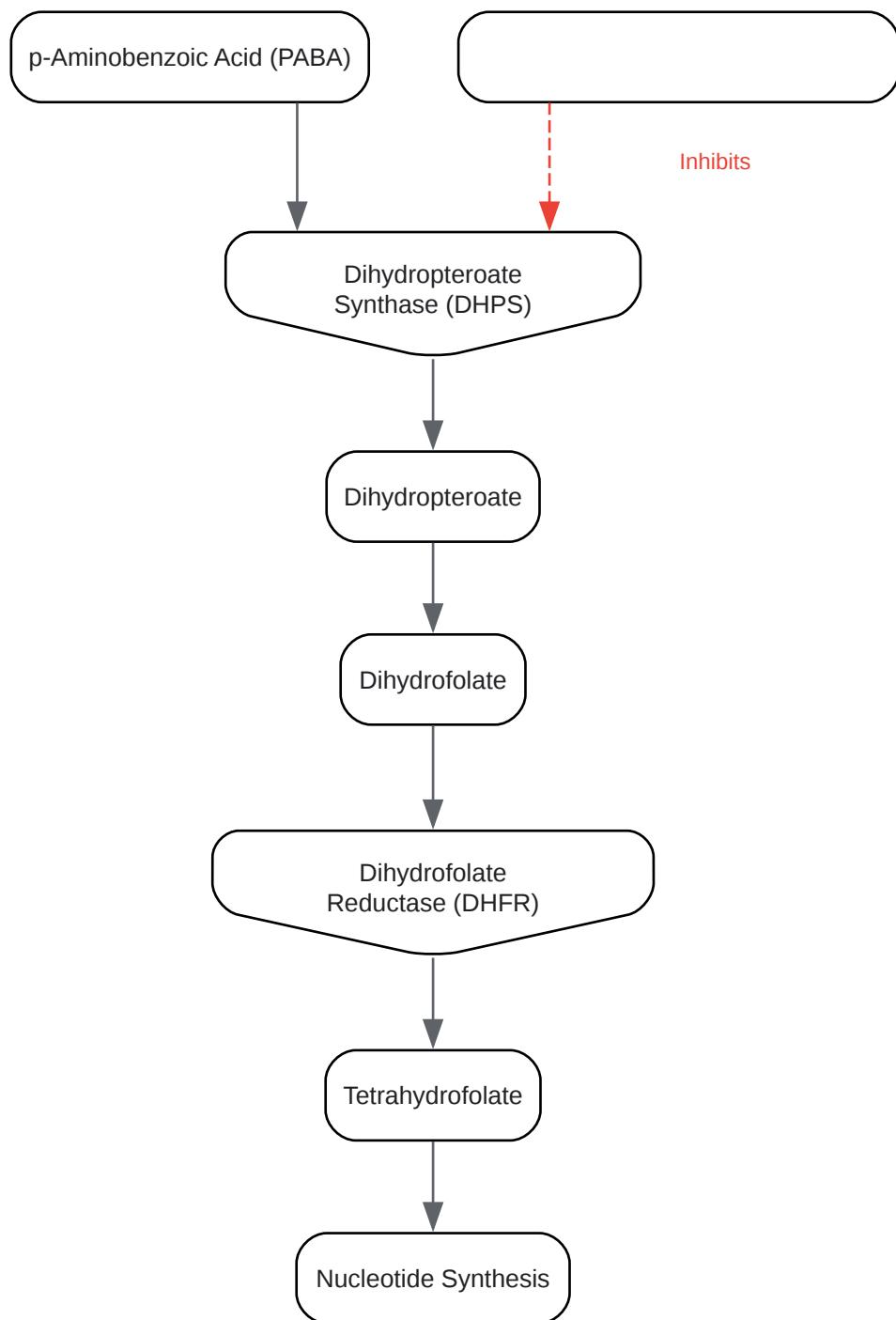
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Figure 2: Mechanism of antimicrobial action of sulfonamides.

Conclusion

4-Amino-N-ethylbenzenesulfonamide is a compound of significant interest due to its dual role as a carbonic anhydrase inhibitor and an antimicrobial agent. The synthetic route is well-

established for this class of molecules, and standard analytical techniques can be readily applied for its characterization and quantification. Further research into its specific inhibitory constants for various carbonic anhydrase isoforms and its minimum inhibitory concentrations against a range of microbial pathogens would be valuable for its potential development as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

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